![molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6](/img/structure/B14704570.png)
Spiro[2.4]hepta-1,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.4]hepta-1,4,6-triene is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptatriene ring. This compound is of significant interest due to its high strain energy and potential for ground-state stabilization through spiroconjugation . The compound’s unique geometry and reactivity make it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers
Aplicaciones Científicas De Investigación
Spiro[2.4]hepta-1,4,6-triene has several scientific research applications, particularly in the fields of organic synthesis and materials science. Its unique spirocyclic structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules . Additionally, the compound’s potential for ground-state stabilization through spiroconjugation has generated interest in its use as a model system for studying conjugation effects in spirocyclic compounds .
Mecanismo De Acción
The mechanism of action of spiro[2.4]hepta-1,4,6-triene involves its ability to undergo [1,5]-sigmatropic rearrangements, leading to the formation of reactive intermediates such as bicyclo[3.2.0]hepta-1,3,6-triene . These intermediates can further react to form various products, depending on the reaction conditions and reagents used. The high strain energy of the cyclopropene ring in this compound facilitates these rearrangements, making the compound highly reactive under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to spiro[2.4]hepta-1,4,6-triene include spiro[2.4]hepta-4,6-diene and other spirocyclic hydrocarbons . These compounds share the spirocyclic structure but differ in the arrangement and types of rings fused together.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a cycloheptatriene ring, resulting in high strain energy and unique reactivity. This makes it a valuable compound for studying spiroconjugation and the effects of strain on chemical reactivity .
Propiedades
Número CAS |
14867-84-6 |
|---|---|
Fórmula molecular |
C7H6 |
Peso molecular |
90.12 g/mol |
Nombre IUPAC |
spiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H |
Clave InChI |
VPKOBODOQYIIJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C=C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
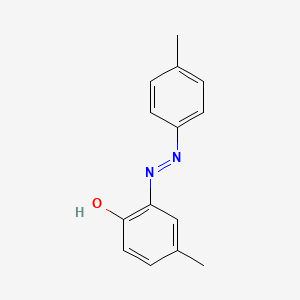
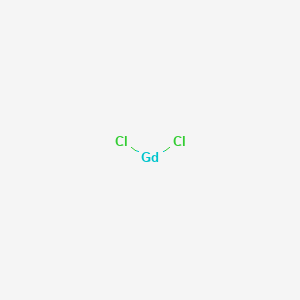
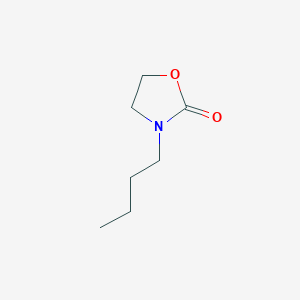
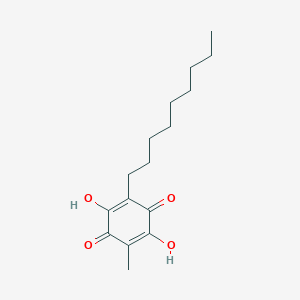

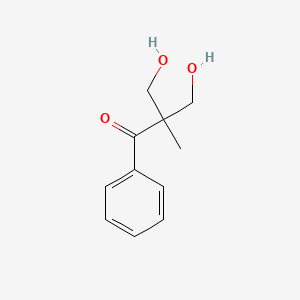

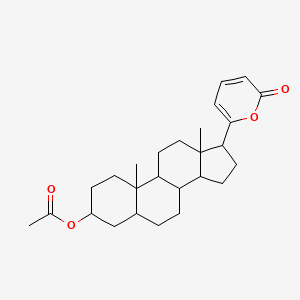
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

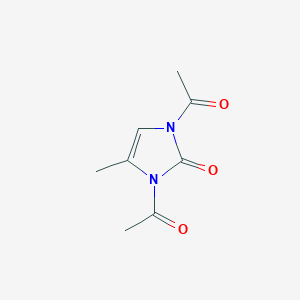

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
